molecular formula C17H23N3O2S B2403468 1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea CAS No. 887892-36-6

1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea

Cat. No.: B2403468
CAS No.: 887892-36-6
M. Wt: 333.45
InChI Key: LMLCPPUBTPNEDR-UHFFFAOYSA-N
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Description

1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a bicyclic aromatic system, and a thiourea group, which is known for its biological activity.

Properties

IUPAC Name

1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-11-8-14-10-13(16(21)20-15(14)9-12(11)2)4-5-18-17(23)19-6-7-22-3/h8-10H,4-7H2,1-3H3,(H,20,21)(H2,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLCPPUBTPNEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=S)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea typically involves the following steps:

  • Formation of the Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Ethyl Group: : The ethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate halide derivative of the quinoline is reacted with ethylamine.

  • Formation of the Thiourea Group: : The thiourea group can be introduced by reacting the ethylated quinoline with thiourea under suitable conditions, such as heating in an inert atmosphere.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The quinoline core can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the quinoline core or the thiourea group.

  • Substitution: : Nucleophilic substitution reactions are commonly used to introduce different substituents on the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like amines and thiourea are used, and reactions are typically carried out under reflux conditions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced quinoline derivatives.

  • Substitution: : Substituted quinolines and thiourea derivatives.

Scientific Research Applications

  • Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for metal ions, potentially influencing biological processes.

  • Medicine: : The compound's biological activity could make it useful in drug discovery and development.

  • Industry: : It might be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can bind to metal ions, which may influence enzyme activity or other biological processes. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxyethyl)thiourea is similar to other quinoline derivatives and thiourea compounds. its unique combination of substituents and structure may confer distinct properties and applications. Some similar compounds include:

  • 1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea

  • 1-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-methoxy-5-methylphenyl)thiourea

These compounds share the quinoline core and thiourea group but differ in their substituents, leading to variations in their chemical and biological properties.

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